molecular formula C9H6BrNS B1281799 5-Bromo-2-(2-thienyl)pyridine CAS No. 91891-74-6

5-Bromo-2-(2-thienyl)pyridine

Cat. No.: B1281799
CAS No.: 91891-74-6
M. Wt: 240.12 g/mol
InChI Key: POYKHSYCYNRTKC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-thienyl)pyridine, or 5-Br-2-TP, is a synthetic compound that has been studied for its potential applications in scientific research. It is an aromatic heterocyclic compound with a unique chemical structure, consisting of two fused rings of nitrogen and sulfur atoms. 5-Br-2-TP has been studied for its ability to act as a catalyst for various reactions, as well as for its potential use as an inhibitor of certain enzymes. Additionally, due to its unique structure, 5-Br-2-TP has been studied for its potential to interact with proteins and other biomolecules. In

Scientific Research Applications

Spectroscopy and Optical Studies

5-Bromo-2-(2-thienyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Such characterizations are crucial for understanding the molecular structure and properties of this compound (Vural & Kara, 2017).

Synthesis of Derivatives

Chemical transformations of related compounds have led to the creation of various derivatives, demonstrating the flexibility and potential of this compound in synthetic chemistry (Klemm & Zell, 1968).

Role in Catalysis

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions, a method crucial for creating novel compounds with potential biological activities (Ahmad et al., 2017).

Structural Analysis in Complex Molecules

This compound derivatives have been utilized in studies involving molecular structures, particularly in X-ray diffraction methods for understanding complex molecular geometries (Riedmiller et al., 1999).

Antimicrobial and Biological Activities

There is research exploring the antimicrobial activities of compounds derived from this compound, indicating its potential in biomedical applications (Abdelriheem et al., 2015).

Cyclometallation Studies

This compound plays a role in cyclometallation reactions with metals like palladium, rhodium, and ruthenium, forming complexes that are significant in the study of inorganic chemistry and material science (Nonoyama & Kajita, 1981).

Luminescence Properties in Platinum Complexes

Synthesis of luminescent platinum complexes using derivatives of this compound has been reported, contributing to the field of photophysical chemistry (Kozhevnikov et al., 2009).

Safety and Hazards

When handling “5-Bromo-2-(2-thienyl)pyridine”, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research may focus on developing such robust synthetic routes.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(2-thienyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the binding of this compound to cytochrome P450 can result in enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health . It is important to determine the optimal dosage range to maximize the benefits while minimizing the risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the metabolism of this compound into various metabolites, which can then participate in other biochemical reactions . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its activity and function, making it a key factor in understanding its overall biochemical properties.

Properties

IUPAC Name

5-bromo-2-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYKHSYCYNRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531126
Record name 5-Bromo-2-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91891-74-6
Record name 5-Bromo-2-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(2-thienyl)pyridine
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